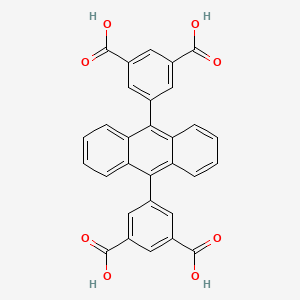
5,5'-(Anthracene-9,10-diyl)diisophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-(Anthracene-9,10-diyl)diisophthalic acid is a chemical compound with the molecular formula C30H18O8 . It has an average mass of 506.459 Da and a monoisotopic mass of 506.100159 Da . It is also known by other names such as 5,5’- (9,10-Anthracenediyl)diisophthalic acid and 5,5’- (Anthracene-9,10-diyl)diisophthalic acid .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, a uranium-based metal-organic framework was successfully prepared by a hydrothermal method using 5,5’-(Anthracene-9,10-diyl)diisophthalic acid . Solvothermal reactions of this compound with Zn(NO3)2·6H2O have also been reported to afford novel metal-organic frameworks .Molecular Structure Analysis
The molecular structure of 5,5’-(Anthracene-9,10-diyl)diisophthalic acid comprises anthracene and isophthalic acid units . The structure of a uranium-based metal-organic framework synthesized using this compound comprises UO8 hexagonal bipyramids linked by doubly protonated ligands, forming a ribbon arrangement .Chemical Reactions Analysis
The chemical reactions involving 5,5’-(Anthracene-9,10-diyl)diisophthalic acid are primarily associated with its use as a ligand in the synthesis of metal-organic frameworks .科学的研究の応用
- Application : 5,5’-(Anthracene-9,10-diyl)diisophthalic acid has been used as a ligand in the synthesis of novel MOFs. For example, it forms MOFs with zinc, copper, and other metals, leading to unique coordination geometries .
- Application : Researchers have synthesized a uranium-based metal-organic framework, [UO2(H2DTATC)] (HNU-39), using 5,5’-(Anthracene-9,10-diyl)diisophthalic acid. HNU-39 exhibits fluorescence properties and serves as a pH sensor .
Metal-Organic Frameworks (MOFs):
Fluorescent pH Sensors
Safety and Hazards
The safety information available for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
特性
IUPAC Name |
5-[10-(3,5-dicarboxyphenyl)anthracen-9-yl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O8/c31-27(32)17-9-15(10-18(13-17)28(33)34)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)16-11-19(29(35)36)14-20(12-16)30(37)38/h1-14H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFGWZVJZPTKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC(=CC(=C5)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-(Anthracene-9,10-diyl)diisophthalic acid | |
Q & A
Q1: How does H4ADIP contribute to the fluorescence properties of MOFs?
A: H4ADIP exhibits ligand-based blue emission. [] When incorporated into lanthanide-based coordination polymers, it can transfer energy to lanthanide ions, resulting in enhanced or quenched fluorescence depending on the interaction with analytes. For instance, a Gadolinium-based CP with H4ADIP demonstrated fluorescence quenching in the presence of Uranyl ions (UO22+) and 2-Thiazolidinethione-4-carboxylic acid (TTCA) but showed fluorescence enhancement upon the addition of phosphate ions (PO43-). [] This behavior highlights H4ADIP's potential in developing luminescent sensors.
Q2: Can you explain the "in situ ligand formation" observed with H4ADIP during MOF synthesis and its significance?
A: Researchers observed that H4ADIP can be generated in situ from 5,5'-(anthracene-9,10-diyl)diisophthalic acid (H4DPATC) during the solvothermal synthesis of a Uranyl Organic Framework (UOF). [] This in situ transformation suggests a potential pathway for modifying ligand structure within the reaction environment, potentially leading to MOFs with unique properties.
Q3: How does the structure of H4ADIP influence the stability and porosity of the resulting MOFs?
A: The rigid anthracene core and the multiple coordination sites of the isophthalic acid groups in H4ADIP contribute to the formation of robust frameworks. [] Studies have shown that incorporating H4ADIP into 2D supramolecular organic frameworks (SOFs) through hydrogen bonding resulted in enhanced stability and permanent porosity upon desolvation. [] This stability is attributed to the polycatenated structure formed by the interlocking of 2D honeycomb-like layers. []
Q4: What are the potential applications of H4ADIP-based MOFs in sensing?
A: The luminescent properties of H4ADIP-based MOFs make them promising candidates for sensing applications. For example, a Terbium-based MOF with H4ADIP exhibited high selectivity and sensitivity as a turn-on and blue-shift fluorescence sensor for acidic amino acids (L-aspartate and L-glutamine) and cations (Al3+ and Ga3+). [] The observed sensing mechanism involved energy transfer and absorbance-caused enhancement (ACE) due to interactions between the MOF and the analytes. []
Q5: Are there any computational studies on H4ADIP and its derived MOFs?
A: Yes, quantum chemistry calculations were employed to understand the structure and properties of H4ADIP-based SOFs. [] These calculations provided insights into the mechanical properties of the materials, including their soft deformation modes and low-energy vibration modes, offering valuable information for predicting their behavior and potential applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(m-tolyl)urea](/img/structure/B2719243.png)

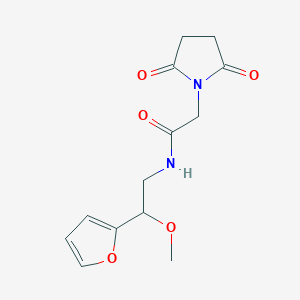
![2-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2719249.png)
![(Z)-2-(3-methoxyphenyl)-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enenitrile](/img/structure/B2719250.png)
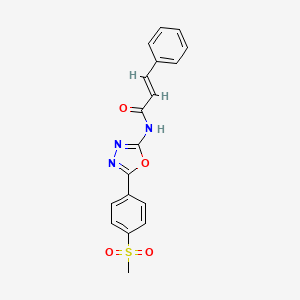
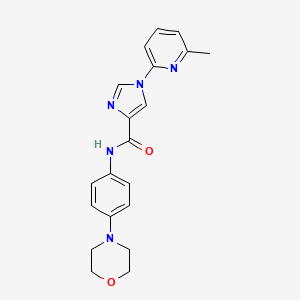
![2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid](/img/structure/B2719257.png)
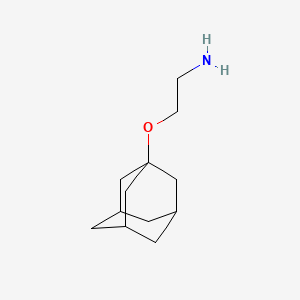
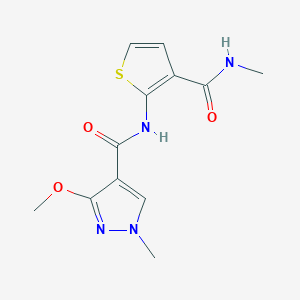
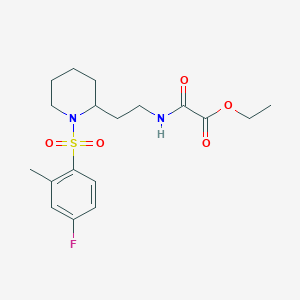
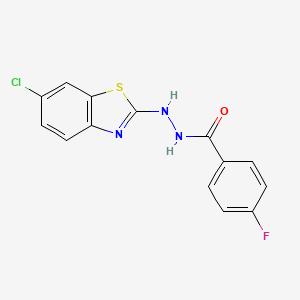
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2719264.png)
